(4-Hydroxy-3-(methoxycarbonyl)phenyl)boronic acid
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Overview
Description
(4-Hydroxy-3-(methoxycarbonyl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids It is characterized by the presence of a boronic acid group attached to a phenyl ring, which also contains a hydroxy group and a methoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxy-3-(methoxycarbonyl)phenyl)boronic acid typically involves the reaction of phenylboronic acid derivatives with appropriate reagents. One common method includes the use of Suzuki-Miyaura coupling reactions, which are widely applied for forming carbon-carbon bonds. In this reaction, phenylboronic acid is coupled with a halogenated aromatic compound in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
(4-Hydroxy-3-(methoxycarbonyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The methoxycarbonyl group can be reduced to an alcohol or an aldehyde.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation can yield quinones .
Scientific Research Applications
(4-Hydroxy-3-(methoxycarbonyl)phenyl)boronic acid has a wide range of applications in scientific research:
Biology: The compound is explored for its potential in biological assays and as a probe for detecting specific biomolecules.
Mechanism of Action
The mechanism of action of (4-Hydroxy-3-(methoxycarbonyl)phenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in sensing and separation applications. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with palladium, followed by reductive elimination to form the desired product .
Comparison with Similar Compounds
Similar Compounds
(4-Methoxycarbonylphenyl)boronic acid: Similar structure but lacks the hydroxy group.
(3-Methoxy-4-(methoxycarbonyl)phenyl)boronic acid: Contains an additional methoxy group.
(4-Hydroxyphenyl)boronic acid: Lacks the methoxycarbonyl group.
Uniqueness
This combination allows for versatile modifications and functionalizations, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
(4-hydroxy-3-methoxycarbonylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO5/c1-14-8(11)6-4-5(9(12)13)2-3-7(6)10/h2-4,10,12-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSZNZZKWTLBZNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)O)C(=O)OC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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